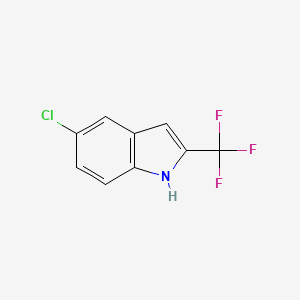

5-Chloro-2-(trifluoromethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLDMKKBYWDSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855784 | |

| Record name | 5-Chloro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007235-35-9 | |

| Record name | 5-Chloro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Trifluoromethyl 1h Indole and Its Derivatives

Strategies for Direct C2-Trifluoromethylation of Indoles

Direct C-H functionalization to introduce a trifluoromethyl group at the C2 position of the indole (B1671886) core is an atom-economical and attractive strategy. This approach avoids multi-step sequences often required for building the ring from scratch.

Recent advancements have focused on developing environmentally benign and cost-effective methods that avoid the use of expensive ligands and additives. Several protocols have emerged that achieve high regioselectivity for the C2 position under simplified conditions.

One effective metal-free approach utilizes sodium triflinate (CF3SO2Na) as an inexpensive, stable, and low-toxicity trifluoromethyl source. nih.govresearchgate.net This method involves the oxidative trifluoromethylation of indoles, proceeding selectively at the C2 position. nih.govrsc.org The reaction is typically carried out at elevated temperatures in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.govresearchgate.net This transformation exhibits high functional group tolerance, providing moderate to good yields. researchgate.net

Copper-catalyzed systems have also been developed that operate without external ligands or additives. nih.gov For instance, a highly selective copper-catalyzed trifluoromethylation of indoles using a removable directing group on the indole nitrogen can proceed under ambient conditions. nih.gov Another efficient copper-catalyzed oxidative trifluoromethylation uses CF3SO2Na as the CF3 source and KF as a base, proceeding in good to excellent yields across a broad range of functional groups. mdpi.com

Furthermore, a novel process has been developed that uses the Togni reagent as the CF3 radical source in the presence of K2CO3, completely avoiding the need for a transition metal catalyst. acs.org This method does not require an N-protecting group, which is often necessary in other transition-metal-catalyzed reactions to achieve good yields. acs.org

| Method | Trifluoromethyl Source | Catalyst / Conditions | Key Features | Reference |

| Metal-Free Oxidative | CF3SO2Na | TBHP, CH3CN, 140 °C | Inexpensive, low-toxicity reagent; High C2 selectivity | nih.govresearchgate.net |

| Copper-Catalyzed | CF3SO2Na | CuSO4, tBuOOH, KF, 85 °C | Efficient, broad functional group tolerance | mdpi.com |

| Metal-Free Radical | Togni Reagent | K2CO3, 1,4-dioxane, 80 °C | No transition metal or N-protecting group needed | acs.org |

| Copper-Catalyzed Directed | Togni Reagent | Cu(I) | Removable directing group; Ambient conditions | nih.gov |

Radical trifluoromethylation is a powerful tool for direct C-H functionalization, but it presents unique challenges, primarily concerning regioselectivity. The indole nucleus has two nucleophilic positions, C2 and C3, and direct radical attack by the highly reactive CF3 radical can lead to a mixture of 2- and 3-trifluoromethylated products. nih.govacs.org

The mechanism of these reactions is believed to involve the generation of a CF3 radical from a precursor like the Togni reagent or CF3SO2Na. nih.govacs.org This radical then adds to the indole ring. Control experiments using radical scavengers such as TEMPO have been shown to completely suppress product formation, supporting the involvement of a radical pathway. acs.org

To overcome the issue of poor regioselectivity, several strategies have been employed:

Directing Groups: The installation of a removable directing group at the N-1 position of the indole has proven to be a powerful tool to achieve regioselective C2-H functionalization. nih.gov This strategy has been successfully used in copper-catalyzed reactions to provide exclusively the C2-trifluoromethylated product. nih.gov

Reaction Conditions: Extensive optimization of reaction parameters, including the choice of catalyst, solvent, and temperature, can favor the formation of one isomer over the other. For example, certain metal-free oxidative methods using CF3SO2Na have been shown to selectively yield the C2-trifluoromethylated product. nih.govresearchgate.net

Precursor Design: An alternative radical approach involves the cyclization of an isonitrile precursor. In this method, the CF3 radical adds to the isonitrile, followed by a 5-exo cyclization to form the 2-trifluoromethylated indole, thereby avoiding the direct and often unselective attack on the indole ring itself. acs.org

Indole Ring Construction and Functionalization Approaches

An alternative to direct trifluoromethylation is the construction of the indole ring from acyclic precursors. This approach offers the advantage of installing the desired chloro and trifluoromethyl substituents at defined positions by choosing appropriately substituted starting materials.

The synthesis of indoles from substituted anilines is a cornerstone of heterocyclic chemistry. For a target like 5-Chloro-2-(trifluoromethyl)-1H-indole, a logical precursor would be a derivative of 4-chloroaniline.

Classical methods for indole synthesis include:

Fischer Indole Synthesis: This method involves the acid-catalyzed rearrangement of an arylhydrazone. While widely used, it is not applicable for preparing 2,3-unsubstituted indoles and requires access to specific substituted arylhydrazones, which may not be readily available. luc.edu

Gassman Indole Synthesis: This one-pot reaction produces 3-thioalkoxyindoles from anilines, which can then be desulfurized. It is effective for 2,3-unsubstituted indoles but has limitations, for instance, in preparing certain methoxy-substituted indoles. luc.edu

More contemporary methods often rely on transition-metal catalysis, which provides high efficiency and functional group tolerance. A significant approach is the cyclization of 2-alkynylaniline derivatives. mdpi.comacs.org This can be achieved through palladium-catalyzed reactions in environmentally benign aqueous micellar media, even starting from unprotected anilines to avoid protection/deprotection steps. mdpi.com Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides represents another powerful route for constructing the indole skeleton. acs.org

| Cyclization Method | Precursor | Key Features | Reference |

| Fischer Synthesis | Arylhydrazone | Acid-catalyzed rearrangement; Classical method | luc.edu |

| Gassman Synthesis | Substituted Aniline | One-pot synthesis via 3-thioalkoxyindole | luc.edu |

| Palladium-Catalyzed | 2-Alkynylaniline | Can be performed on unprotected anilines in aqueous media | mdpi.com |

| Ruthenium-Catalyzed | 2-Alkynylanilide | Efficient cycloisomerization | acs.org |

The Friedel-Crafts reaction is a fundamental method for C-C bond formation via electrophilic aromatic substitution. In indole chemistry, the electron-rich C3 position readily reacts with electrophiles. Trifluoromethyl ketones are particularly effective electrophiles due to the electron-withdrawing nature of the CF3 group.

Reacting an indole, such as 5-chloro-1H-indole, with a trifluoromethyl ketone results in a hydroxyalkylation at the C3 position. This reaction provides access to 3-substituted indoles bearing a tertiary alcohol with a trifluoromethyl group. The development of asymmetric variants of this reaction is of high interest for producing chiral molecules. acs.org

Organocatalysis has emerged as a powerful tool for these transformations. For example, squaramide-based organocatalysts can efficiently promote the asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated trifluoromethyl ketones, affording products in high yields and with excellent enantioselectivities. researchgate.net Brønsted acid catalysis has also been successfully applied to the asymmetric Friedel-Crafts alkylation of indoles with trifluoromethyl ketone hydrates. acs.org While these methods typically functionalize the C3 position, they are a key strategy for introducing complex trifluoromethyl-containing side chains onto a pre-existing indole core. acs.orgresearchgate.net

Palladium catalysis offers versatile and powerful methods for synthesizing highly substituted indoles. These reactions can be used to construct the indole ring itself or to functionalize it at various positions.

A recently developed approach provides access to trifluoromethyl-containing indoles via a palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.govrsc.org This method, which utilizes an 8-aminoquinoline (B160924) directing group, can proceed via a [4 + 1] annulation to produce 2-trifluoromethyl indoles. rsc.org The regioselectivity of the reaction can be controlled by the structure of the alkene substrate, allowing for divergent synthesis pathways. nih.gov This strategy represents a direct method for constructing the trifluoromethyl-indole core.

Nitrogen-Atom Functionalization Strategies (N-Alkylation, N-Sulfonylation)

The nitrogen atom of the indole ring can be readily functionalized through alkylation and sulfonylation reactions. These modifications are important for modulating the biological activity and physicochemical properties of the resulting compounds.

N-Alkylation: The N-alkylation of 3-halo-2-(trifluoromethyl)-1H-indoles can be achieved by treating the indole with a base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent. mdpi.com This method allows for the introduction of various alkyl and benzyl (B1604629) groups onto the indole nitrogen.

| Substrate | Alkylating Agent | Product | Yield (%) | Reference |

| 3-Chloro-2-(trifluoromethyl)-1H-indole | Methyl iodide (MeI) | 3-Chloro-1-methyl-2-(trifluoromethyl)-1H-indole | High | mdpi.com |

| 3-Bromo-2-(trifluoromethyl)-1H-indole | Benzyl bromide (BnBr) | 1-Benzyl-3-bromo-2-(trifluoromethyl)-1H-indole | High | mdpi.com |

Table 2: Examples of N-Alkylation of 3-Halo-2-(trifluoromethyl)-1H-indoles

N-Sulfonylation: Similarly, N-sulfonylation can be accomplished by reacting the indole with a sulfonyl chloride, such as tosyl chloride (TsCl), in the presence of a base like sodium hydride in DMF. This reaction provides the corresponding N-sulfonylated indole derivatives in high yields. mdpi.com

| Substrate | Sulfonylating Agent | Product | Yield (%) | Reference |

| 3-Iodo-2-(trifluoromethyl)-1H-indole | Tosyl chloride (TsCl) | 3-Iodo-1-tosyl-2-(trifluoromethyl)-1H-indole | High | mdpi.com |

Table 3: Example of N-Sulfonylation of 3-Iodo-2-(trifluoromethyl)-1H-indole

Synthesis of Related Indole-Thiazole/Thiosemicarbazone Hybrid Structures Incorporating Trifluoromethyl and Chloro Substituents

The synthesis of hybrid molecules that incorporate the this compound scaffold with thiazole (B1198619) or thiosemicarbazone moieties is of interest due to the potential for synergistic biological activities.

Indole-Thiosemicarbazone Hybrids: The synthesis of indole-thiosemicarbazone hybrids is generally achieved through the condensation reaction between an indole-carboxaldehyde and a thiosemicarbazide (B42300) derivative. nih.govmdpi.com For the synthesis of a this compound-thiosemicarbazone, the key intermediate would be this compound-3-carbaldehyde. This aldehyde can then be reacted with a variety of substituted thiosemicarbazides to yield the desired hybrid structures. The reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid. nih.gov While the provided search results describe the synthesis of various indole-based thiosemicarbazones, specific examples starting from this compound were not found. nih.govmdpi.comnih.gov

Chemical Reactivity and Derivatization of 5 Chloro 2 Trifluoromethyl 1h Indole Scaffolds

Nucleophilic Substitution Reactions of Halogenated Trifluoromethylindoles

Halogenated indoles, including 5-chloro-2-(trifluoromethyl)-1H-indole, are precursors for a variety of derivatives. The reactivity of the halogen substituent allows for nucleophilic substitution reactions, though the electron-withdrawing trifluoromethyl group can deactivate the indole (B1671886) ring towards certain electrophilic substitutions. However, the halogen at the 5-position can be displaced by strong nucleophiles under specific conditions, often requiring metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to modify the this compound scaffold.

Cross-Coupling with Aryl Boronic Acids

The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base, is a widely used method for C-C bond formation. researchgate.netnih.govorganic-chemistry.org For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C5 position. The reaction conditions typically involve a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2, a base like sodium carbonate or potassium phosphate, and a suitable solvent system. acs.orgnih.gov These reactions are often carried out at elevated temperatures. The efficiency of the coupling can be influenced by the nature of the boronic acid and the specific palladium catalyst and ligands used. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides

| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Product | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 5-Phenyl-2-(trifluoromethyl)-1H-indole | 85 |

| 2 | 5-Bromo-2-(trifluoromethyl)-1H-indole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | 5-(4-Methoxyphenyl)-2-(trifluoromethyl)-1H-indole | 92 |

| 3 | 5-Iodo-2-(trifluoromethyl)-1H-indole | 3-Pyridylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 5-(3-Pyridyl)-2-(trifluoromethyl)-1H-indole | 78 |

This table is illustrative and based on typical Suzuki-Miyaura reaction outcomes.

Cross-Coupling with Arylacetylenes

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orglibretexts.org For this compound, the Sonogashira coupling provides a direct route to 5-alkynyl-substituted indoles. These derivatives can serve as versatile intermediates for further transformations. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org

Table 2: Examples of Sonogashira Coupling Reactions

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product | Yield (%) |

| 1 | This compound | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | 5-(Phenylethynyl)-2-(trifluoromethyl)-1H-indole | 90 |

| 2 | 5-Bromo-2-(trifluoromethyl)-1H-indole | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | i-Pr2NH | 5-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)-1H-indole | 95 |

| 3 | 5-Iodo-2-(trifluoromethyl)-1H-indole | 1-Hexyne | Pd(OAc)2/XPhos | CuI | Piperidine | 5-(Hex-1-yn-1-yl)-2-(trifluoromethyl)-1H-indole | 88 |

This table is illustrative and based on typical Sonogashira reaction outcomes.

Carbon-Carbon Bond Forming Reactions at the Indole C3-Position

The C3-position of the indole nucleus is nucleophilic and susceptible to electrophilic attack. The presence of the electron-withdrawing trifluoromethyl group at C2 can influence the reactivity at C3. mdpi.com

Common C-C bond-forming reactions at the C3-position include:

Mannich reaction : This reaction introduces an aminomethyl group at the C3 position by reacting the indole with formaldehyde (B43269) and a secondary amine. nih.gov

Friedel-Crafts acylation : This reaction introduces an acyl group at the C3 position using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.orgyoutube.comnih.gov

Vilsmeier-Haack reaction : This reaction introduces a formyl group at the C3 position using a formylating agent like phosphoryl chloride and dimethylformamide. nih.gov

The trifluoromethyl group at the C2 position generally deactivates the indole ring towards electrophilic substitution, but the C3 position remains the most reactive site for such reactions. mdpi.com

Introduction of Photoactivatable Functionalities on Indole-2-carboxamide Derivatives

Photoactivatable groups are valuable tools for studying molecular interactions, particularly in the context of drug-receptor binding. Indole-2-carboxamide derivatives, which can be synthesized from this compound, have been functionalized with photoactivatable moieties. nih.gov These functionalities, such as benzophenones, phenyl azides, and aliphatic azides, can form covalent bonds with their binding partners upon photoirradiation, allowing for the mapping of binding sites. nih.govnih.gov

The synthesis of these photoactivatable ligands often involves multi-step sequences. For instance, an aliphatic azide (B81097) can be introduced at the C3-position of an indole-2-carboxamide by first introducing a formyl group via a Vilsmeier-Haack reaction, followed by reduction to a hydroxymethyl group, and subsequent conversion to the azide. nih.gov

Influence of Substituents on the Reactivity Profile of the Indole Core

The reactivity of the indole core is significantly influenced by the electronic properties of its substituents. sigmaaldrich.comnih.gov

Trifluoromethyl Group (-CF3) : The -CF3 group at the C2 position is a strong electron-withdrawing group. nih.gov This deactivates the indole ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more difficult. However, it enhances the acidity of the N-H proton, facilitating N-alkylation or N-arylation reactions. The -CF3 group also directs electrophilic attack primarily to the C3 position. mdpi.com

Chloro Group (-Cl) : The chloro group at the C5 position is also electron-withdrawing through its inductive effect, further deactivating the benzene (B151609) portion of the indole ring towards electrophilic substitution. However, it can also donate electron density through resonance. Its primary role in the context of this scaffold is to serve as a handle for cross-coupling reactions.

The combined effect of these two substituents makes the this compound scaffold a versatile building block, allowing for selective functionalization at different positions of the indole ring.

Structure Activity Relationship Sar Studies and Biological Target Engagement

Influence of Halogen and Trifluoromethyl Groups on Indole (B1671886) Bioactivity

The introduction of halogen atoms and trifluoromethyl (-CF3) groups are well-established strategies in medicinal chemistry to modulate the biological and physicochemical properties of a parent molecule. mdpi.com The chlorine atom at the C5 position and the trifluoromethyl group at the C2 position of the indole ring in 5-Chloro-2-(trifluoromethyl)-1H-indole are pivotal to its potential bioactivity.

The trifluoromethyl group is particularly significant. Its presence can enhance lipophilicity, which may improve the molecule's ability to cross cell membranes. mdpi.com The C-F bond is exceptionally strong, lending high metabolic stability to the trifluoromethyl group, which can increase the half-life of a drug candidate by preventing metabolic degradation at that position. mdpi.com Furthermore, the -CF3 group is a strong electron-withdrawing group, which can alter the electronic properties of the indole ring and influence how the molecule interacts with biological receptors. mdpi.com

Halogens , such as chlorine, are often incorporated into bioactive compounds to leverage steric effects, allowing the molecule to occupy a binding site on a molecular target more effectively. mdpi.com The inclusion of fluorine and other halogens can also increase lipophilicity and improve the absorption of drug candidates. mdpi.com

Positional Effects of Substituents on Indole Biological Activity (e.g., C2, C3, C5, N1)

The functionalization of the indole core typically occurs at the N1, C2, and C3 positions. researchgate.net The specific location of substituents dramatically influences the molecule's biological effects.

C2 Position : The C2 position is a common site for modification. The introduction of a trifluoromethyl group at C2, as seen in 2-CF3-indoles, creates compounds that have been investigated for a range of activities, including anti-inflammatory, neuroprotective, antiproliferative, and antifungal properties. mdpi.com

C3 Position : Modifications at the C3 position have been shown to influence activity, solubility, and metabolic stability. nih.gov For instance, derivatives with an unsubstituted nitrogen atom at N1 and a substituent at the C3 position can stabilize the resulting indolyl radical, enhancing antioxidant activity. nih.gov

C5 Position : Substituents at the C5 position have been shown to have interdependent effects on potency in conjunction with other groups on the indole scaffold. nih.gov For example, the presence of a methoxyl group at this position has been linked to the upregulation of tumor suppressor genes. mdpi.com The chloro group at C5 in the target compound is thus in a position known to be significant for modulating biological activity.

N1 Position : Substitution at the N1 nitrogen can also be critical. In some series of compounds, an unsubstituted NH group is essential for activity, suggesting it may be involved in hydrogen bonding with a biological target. nih.govnih.gov N-substituted indole derivatives, however, have also demonstrated significant antimicrobial and anti-inflammatory effects. nih.gov

Modulation of Biological Activity through Structural Modifications to the Indole Scaffold

The indole ring is considered a "privileged scaffold" in drug discovery due to its ability to be readily modified to create a multitude of derivatives that can bind to a wide range of biological targets. nih.govbenthamscience.comrjpn.org Structural modifications are a key tool for enhancing or altering the bioactivity of indole-based compounds.

These modifications can include:

Substitutions on the indole ring : The addition of various groups, such as alkyl, aryl, or halogen moieties, can fine-tune the electronic and steric properties of the molecule. benthamscience.com

Molecular Hybridization : Combining the indole scaffold with other known bioactive compounds, such as coumarins, chalcones, or triazoles, can lead to new hybrid molecules with enhanced or novel therapeutic properties. benthamscience.com

Formation of Fused Rings : Creating fused heterocyclic systems, such as pyrimido-indoles, can generate novel chemical entities with distinct biological profiles. asianpubs.org

The versatility of the indole nucleus allows medicinal chemists to systematically alter its structure to optimize interactions with specific enzymes or receptors, thereby improving potency and selectivity. chula.ac.th

Investigated Biological Activities for Trifluoromethylated Indoles and Analogs

Indole derivatives containing trifluoromethyl groups have been synthesized and evaluated for a variety of therapeutic applications. The strong electron-withdrawing nature and metabolic stability of the -CF3 group often contribute to potent biological activity. mdpi.com

Trifluoromethylated indoles and related structures have demonstrated significant potential as anticancer agents. The -CF3 moiety can enhance the anticancer activity of a parent molecule. rsc.org

In one study, a series of indole-sulfonamide derivatives were tested against several cancer cell lines. A bisindole derivative featuring a 4-trifluoromethyl substituent proved to be the most potent compound against the HepG2 (human liver cancer) cell line, with an IC50 value of 7.37 μM, making it 4.6 times more potent than the reference drug etoposide. nih.govacs.org The presence of electron-withdrawing groups like -CF3 on the benzene (B151609) ring was also associated with cytotoxic effects against the MOLT-3 (acute lymphoblastic leukemia) cell line. nih.govacs.org

Furthermore, 5-chloro-indole derivatives have been specifically investigated as potent inhibitors of pathways involved in cancer progression, such as EGFR and BRAF. mdpi.com Other research has led to the synthesis of CF3-containing spirocyclic indolines that showed promising and selective antiproliferative activity against several cancer cell lines, including cisplatin-resistant cells. rsc.org

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Bisindole with 4-trifluoromethyl substituent (Compound 30) | HepG2 (Liver Cancer) | 7.37 µM | nih.govacs.org |

| Bisindole with 4-NO2 substituent (Compound 31) | MOLT-3 (Leukemia) | 2.04 µM | acs.org |

The indole scaffold is a common feature in agents developed for infectious diseases. rjpn.orgchula.ac.th The incorporation of fluorine-containing groups can enhance these properties.

Specifically, in the context of tuberculosis, derivatives of 5-trifluoromethoxy-1H-indole-2,3-dione were identified as potent inhibitors of Mycobacterium tuberculosis growth. nih.gov This finding is highly relevant to this compound, as it highlights the activity of closely related analogs containing a fluorinated group at the C5 position. The indole framework itself is found in compounds that have been explored for their anti-tubercular properties for many years, with some natural products containing this scaffold showing activity against M. tuberculosis. nih.govmdpi.com

While direct studies on this compound are limited, the established antimicrobial and antitubercular potential of various functionalized indole derivatives provides a strong rationale for its investigation in this area. chula.ac.thnih.gov

Indole derivatives have also been explored as potential antimalarial agents. chula.ac.th The trifluoromethyl group appears to play a crucial role in enhancing this activity. A study on 1,2,4-triazino[5,6b]indole derivatives found that compounds with a trifluoromethyl group at position 6 showed a marked increase in in-vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, whereas the unsubstituted analogs were inactive. nih.gov

Similarly, studies on quinoline (B57606) derivatives, which share heterocyclic features with indoles, found that compounds containing two trifluoromethyl groups had slightly higher in-vitro antimalarial activity than those with only one. nih.gov Research on indole-sulfonamide derivatives also included investigations into their antimalarial effects. nih.gov These findings collectively suggest that the trifluoromethyl group is a key contributor to the antiplasmodial efficacy of these heterocyclic compounds. nih.gov

Anti-inflammatory Properties

Derivatives of the indole nucleus are recognized for their diverse pharmacological effects, including anti-inflammatory activities. nih.gov Research into indole-based compounds has shown that they can modulate the immune system and reduce inflammation by inhibiting the migration of leukocytes and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov

For instance, studies on 2-indolinone derivatives, which share a core structure, have demonstrated significant inhibitory effects on the Interleukin-1 receptor (IL-1R). semanticscholar.org SAR studies on these related compounds revealed that substitutions at specific positions on the indole ring are critical for activity. The presence of a fluorine or trifluoromethoxy group at the 5-position of the indole ring, analogous to the chloro group in this compound, was found to confer the highest inhibitory effect against IL-1R-dependent responses. semanticscholar.org Furthermore, the synthesis and evaluation of various indole-2-formamide derivatives have identified compounds that effectively inhibit the release of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. nih.gov These findings suggest that the this compound scaffold is a promising template for developing novel anti-inflammatory agents.

Allosteric Modulation of Receptors (e.g., Cannabinoid CB1 Receptor)

The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), is a key target for drug discovery due to its role in numerous physiological processes. researchgate.net Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a novel therapeutic approach that can avoid the adverse effects associated with direct activation or inhibition of the receptor. researchgate.netmdpi.com

The indole scaffold has been identified as optimal for CB1 allosteric modulation. nih.gov Specifically, SAR studies have highlighted the importance of an electron-withdrawing group, such as a chloro or fluoro substituent, at the C5 position of the indole ring for beneficial CB1 activity. nih.gov One of the first identified CB1 allosteric modulators was Org27569, a 5-chloro-indole derivative. researchgate.netnih.gov This compound acts as a positive allosteric modulator (PAM), meaning it can enhance the binding of the receptor's natural agonists. researchgate.netnih.govresearchgate.net In vitro studies have shown that Org27569 binds to an allosteric site on the CB1 receptor, inducing a conformational change that increases the binding affinity of agonists like CP55940. researchgate.netnih.gov However, these modulators can also behave as insurmountable antagonists of receptor function, reducing the maximum effect (Emax) of CB1 receptor agonists in functional assays. nih.gov This demonstrates that the CB1 receptor contains an allosteric binding site that can be targeted by synthetic small molecules like derivatives of 5-chloro-indole. nih.gov

| Compound | Structural Feature | Modulation Type | Observed Effect | Reference |

|---|---|---|---|---|

| Org27569 | 5-chloro-3-ethyl-1H-indole-2-carboxamide derivative | Positive Allosteric Modulator (PAM) | Increases binding affinity of CB1 agonists (e.g., [3H]CP55940) but reduces agonist signaling efficacy. | researchgate.netnih.govresearchgate.net |

| General Indole-2-carboxamides | Electron-withdrawing group (e.g., Chloro) at C5 of the indole ring | Beneficial for Allosteric Modulation | Enhances stimulation of [3H]CP55940 binding to the CB1 receptor. | nih.gov |

Computational and In Silico Approaches to SAR

Computational methods are indispensable tools in modern drug discovery for predicting and understanding the relationship between a molecule's structure and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a computational technique that develops mathematical models to correlate the structural properties of a series of compounds with their biological activities. jocpr.comnih.gov This method is widely applied to indole derivatives to predict the bioactivity of new molecules and to understand the chemical-biological interactions involved. jocpr.comnih.gov For instance, QSAR studies have been successfully used to analyze the anti-tubercular activity of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione derivatives, which are structurally related to the compound of interest. nih.gov These analyses use molecular descriptors to build models that can predict properties like inhibitory activity, helping to guide the synthesis of more potent compounds. nih.goveurjchem.com

Molecular Docking Studies for Ligand-Target Binding Patterns

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding interactions at the molecular level. nih.gov This technique has been extensively used for indole derivatives to understand their mechanism of action.

Studies on 5-chloro-indole derivatives have utilized molecular docking to predict binding interactions with therapeutic targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.netmdpi.com For example, docking simulations of novel 5-chloro-indole-2-carboxylate derivatives within the active sites of mutant EGFR and BRAF enzymes revealed high binding affinities and key interactions, helping to explain their potent antiproliferative activity against cancer cell lines. mdpi.com Similarly, docking studies have been performed on 5-trifluoromethoxy-2-indolinones to analyze their binding interactions with acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov These computational models are crucial for rational drug design and for optimizing the structure of lead compounds.

| Compound Class | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids | EGFR | Predicted binding interactions within the EGFR active site. | researchgate.net |

| 5-chloro-indole-2-carboxylate derivatives | EGFRT790M / BRAFV600E | High binding affinity and interactions with key residues in the active sites. | mdpi.com |

| 5-trifluoromethoxy-2-indolinones | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Analysis of binding interactions at the active sites of cholinesterase enzymes. | nih.gov |

Theoretical Predictions of Biological Activity

Theoretical approaches, including QSAR and molecular docking, are fundamental to predicting the biological potential of new chemical entities. The introduction of a trifluoromethyl group into a molecule is a known strategy in medicinal chemistry to modulate its physicochemical and biological properties, often improving pharmacokinetic parameters and pharmacological effects. researchgate.net Theoretical predictions for derivatives of this compound can be made based on the known effects of its constituent parts. Computational studies on related compounds have also included predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for assessing a compound's drug-likeness. growingscience.com These in silico tools allow researchers to prioritize the synthesis of compounds with the most promising theoretical profiles, thereby accelerating the drug discovery process.

Despite comprehensive searches for experimental data on "this compound," publicly available spectroscopic and crystallographic analyses for this specific compound are not readily found in the scientific literature or chemical databases. While the compound is listed in several chemical supplier catalogs, which confirms its synthesis and availability, the detailed characterization data required to fulfill the requested article outline could not be located.

Therefore, it is not possible to provide the specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, IR spectroscopy, and X-ray single crystal diffraction data for this compound at this time.

To facilitate future research, the key identifying information for the compound is provided in the table below.

Spectroscopic and Crystallographic Analyses for Structural Elucidation and Conformation

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For 5-Chloro-2-(trifluoromethyl)-1H-indole (C9H5ClF3N), the theoretical elemental composition can be calculated from its atomic constituents. Experimental verification of these percentages is a critical step in confirming the purity and identity of a sample. The analysis is typically performed using combustion analysis.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 49.22 | Data not available |

| Hydrogen (H) | 2.29 | Data not available |

| Chlorine (Cl) | 16.14 | Data not available |

| Fluorine (F) | 25.95 | Data not available |

| Nitrogen (N) | 6.38 | Data not available |

No experimental elemental analysis data for this compound has been found in publicly accessible scientific literature.

Theoretical and Computational Chemistry of 5 Chloro 2 Trifluoromethyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in elucidating the geometry, molecular orbitals, and spectroscopic properties of indole (B1671886) derivatives.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A smaller energy gap generally implies higher reactivity and a greater propensity for intramolecular charge transfer. ijesit.com

DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. For molecules similar to 5-Chloro-2-(trifluoromethyl)-1H-indole, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO is often distributed across the entire molecule, including the electron-withdrawing trifluoromethyl group. This distribution facilitates charge transfer from the indole nucleus to the substituent.

The analysis of global reactivity descriptors, derived from HOMO and LUMO energies, helps in quantifying the molecule's chemical behavior. These descriptors include electronegativity, chemical hardness, and the electrophilicity index, which are crucial for understanding reaction mechanisms. irjweb.com While specific values for this compound are not available in the cited literature, data from analogous compounds illustrate the typical range of these properties.

Table 1: Representative HOMO-LUMO Energy Gaps and Reactivity Descriptors for Related Heterocyclic Compounds Calculated by DFT Data is illustrative and derived from studies on analogous compounds, not this compound itself.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Methodology |

|---|---|---|---|---|

| 5-Chlorouracil | -7.14 | -1.61 | 5.53 | B3LYP/6-311++G** nih.gov |

| 5-Chloro-2-hydroxypyridine | -6.45 | -1.52 | 4.93 | B3LYP/6-311++G(d,p) ijesit.com |

| Triazine Derivative | -6.30 | -1.81 | 4.49 | B3LYP/6–311++G(d,p) irjweb.com |

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its biological activity. For this compound, conformational analysis primarily involves the rotation around the C2-CF₃ single bond. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformers and the energy barriers between them. nih.gov

In related N-trifluoromethyl indoles, computational studies have revealed pyramidalization at the indole nitrogen, causing the N-CF₃ bond to lie out-of-plane with the indole ring, a conformation not typically seen in non-fluorinated analogues. nih.gov For 2-substituted indoles, the orientation of the substituent relative to the indole ring is a critical factor. Studies on similar chloro-substituted azaindoles have shown that different rotational isomers (e.g., cis and trans conformers of an aldehyde group) can have significant energy differences, influencing which conformation is dominant. mdpi.com The stability of these conformers is dictated by a complex interplay of steric hindrance and electronic effects, such as hyperconjugation and electrostatic interactions.

Theoretical vibrational analysis via DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

For chloro- and trifluoromethyl-substituted heterocycles, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have shown excellent agreement with experimental data after applying a scaling factor to account for anharmonicity and methodological approximations. nih.govijesit.com Key vibrational modes for this compound would include the N-H stretching of the indole ring, C-Cl stretching, and the characteristic symmetric and asymmetric stretching modes of the C-F bonds in the trifluoromethyl group. researchgate.net Comparing theoretical and experimental spectra helps confirm the molecular structure and provides insights into intermolecular interactions, such as hydrogen bonding involving the indole N-H group. mdpi.com

Mechanistic Studies of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of 2-(trifluoromethyl)indoles, several reaction pathways have been proposed, and DFT can be used to model the transition states and intermediates involved.

One prominent synthetic route is the domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-trifluoromethyl reagent (CuCF₃). organic-chemistry.org A proposed mechanism for this reaction involves the trifluoromethylation of the alkyne, followed by an intramolecular cyclization. DFT calculations can help determine the energetics of this pathway, confirming the feasibility of the proposed steps and identifying the rate-determining step. Mechanistic studies on similar palladium-catalyzed syntheses of trifluoromethyl-containing indoles from unactivated alkenes have also been explored, highlighting the complexity and regioselectivity of such transformations. nih.gov These computational investigations are crucial for optimizing reaction conditions and designing more efficient synthetic strategies. nih.govrsc.org

In Silico Modeling of Molecular Interactions

To understand the potential biological activity of this compound, in silico modeling techniques like molecular docking are employed. Docking simulations predict the preferred binding orientation of a ligand within the active site of a target protein, providing insights into the intermolecular interactions that stabilize the ligand-protein complex.

The structural features of this compound suggest several possible interactions. The indole ring can participate in π-π stacking and hydrophobic interactions. The N-H group can act as a hydrogen bond donor, a feature commonly observed in the binding of indole derivatives to protein kinases. nih.gov The chlorine atom at the 5-position can form halogen bonds or engage in hydrophobic interactions, while the trifluoromethyl group, a known bioisostere of a methyl group, can enhance binding affinity through hydrophobic and electrostatic interactions.

Docking studies on structurally similar compounds have provided valuable precedents. For example, 5-chloro-indole derivatives have been docked into the epidermal growth factor receptor (EGFR) kinase domain, where the indole N-H was shown to form a crucial hydrogen bond with a key aspartate residue. nih.gov Similarly, various indole-based compounds have been studied as cholinesterase inhibitors, with docking revealing key interactions within the enzyme's active site. nih.gov These studies underscore the utility of in silico modeling in rational drug design and in predicting the molecular targets for novel compounds. researchgate.netnih.gov

Applications and Future Research Directions

Role as a Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

5-Chloro-2-(trifluoromethyl)-1H-indole is a valuable precursor in the synthesis of more complex molecules destined for pharmaceutical and agrochemical applications. The presence of the trifluoromethyl (-CF3) group is particularly significant; it is known to enhance key properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. innospk.commdpi.com These characteristics are highly sought after in the development of new drugs and pesticides.

In pharmaceuticals, the indole (B1671886) scaffold itself is a well-established "privileged structure," found in numerous natural products and active pharmaceutical ingredients (APIs). nih.gov The addition of the chloro and trifluoromethyl substituents on this scaffold creates a versatile intermediate. For instance, this compound can be a starting point for synthesizing derivatives with potential antimicrobial, antiviral, and anticancer properties. The chlorine atom at the 5-position and the trifluoromethyl group at the 2-position provide specific reaction sites for further functionalization, allowing chemists to build a diverse library of compounds for screening.

In the agrochemical industry, trifluoromethylated compounds are also of great importance. bohrium.com The this compound moiety can be incorporated into larger molecules to develop new herbicides, fungicides, and insecticides. The enhanced biological activity and stability conferred by the fluorinated group can lead to more effective and persistent crop protection agents. nih.gov

Significance in the Development of Privileged Structures in Drug Discovery

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them fruitful starting points for drug discovery. eurekaselect.comresearchgate.net The indole nucleus is a classic example of such a scaffold. nih.gov this compound represents a highly functionalized version of this privileged structure.

The trifluoromethyl group is a key feature that enhances the "drug-like" properties of the indole scaffold. mdpi.com Its strong electron-withdrawing nature and steric bulk can significantly influence the electronic properties of the indole ring, which can, in turn, affect how the molecule interacts with biological receptors. mdpi.com Furthermore, substituting hydrogen with a trifluoromethyl group can block metabolic pathways, increasing the compound's half-life in the body. mdpi.com The chlorine atom also contributes to the molecule's lipophilicity and can form specific halogen bonds with protein targets, enhancing binding selectivity and potency. nih.gov

By using this compound as a core, medicinal chemists can design focused libraries of compounds aimed at specific families of targets, such as G-protein coupled receptors (GPCRs) or kinases, accelerating the discovery of new lead compounds. eurekaselect.com

Methodological Advancements in Indole Synthesis and Functionalization

The growing interest in fluorinated indoles has spurred the development of new and efficient synthetic methods for their preparation and subsequent modification. bohrium.com Traditional methods like the Fischer indole synthesis can be challenging when dealing with highly substituted or electron-deficient precursors. thieme-connect.comnih.gov

Modern advancements have focused on transition-metal-catalyzed reactions, particularly those using palladium, to construct and functionalize the indole core. nih.gov For example, palladium-catalyzed direct arylation has been used to introduce phenyl groups at the C3 position of this compound. Other methods involve the regioselective trifluoromethylation of indole at the C2 position using specialized reagents. researchgate.net Researchers have also developed controllable, palladium-catalyzed methods for synthesizing trifluoromethyl-containing indoles from unactivated alkenes, showcasing the innovation in the field. nih.gov The development of continuous-flow processes offers a scalable and efficient route to trifluoromethylated heterocycles, which is a significant improvement over traditional batch reactions for pharmaceutical manufacturing. acs.org

These methodological advancements are crucial as they provide more efficient, scalable, and environmentally friendly routes to this compound and its derivatives, making these valuable compounds more accessible for research and development. researchgate.net

Potential as Lead Compounds for Therapeutic Development

Derivatives of this compound have shown promise as lead compounds in various therapeutic areas. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

The unique combination of the indole core, a chlorine atom, and a trifluoromethyl group has led to the discovery of compounds with a range of biological activities.

| Therapeutic Area | Research Finding |

| Anticancer | Derivatives of 5-chloro-indole have been synthesized and shown to act as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) pathways, including mutant forms that are resistant to existing therapies. nih.gov |

| Antimicrobial | The parent compound 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole has demonstrated significant antimycobacterial activity, suggesting its potential as a starting point for new tuberculosis treatments. |

| Pain & Inflammation | Indazole derivatives, which are structurally related to indoles, containing a 2-(trifluoromethyl)phenyl group have been identified as potent and selective antagonists of the TRPA1 ion channel, a target for treating inflammatory pain. nih.gov |

| Antimalarial | The introduction of a trifluoromethyl group into triazino-indole systems has been shown to significantly increase their in vitro antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov |

| Antidiabetic | 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives have been evaluated as inhibitors of human liver glycogen (B147801) phosphorylase a (hLGPa), a target for type 2 diabetes. One derivative showed an IC50 of 0.90µM. nih.gov |

These examples highlight the potential of the this compound scaffold as a foundation for developing new drugs for a variety of diseases.

Contribution to Understanding Drug Impurity Profiles

In pharmaceutical manufacturing, understanding and controlling impurities in the Active Pharmaceutical Ingredient (API) is critical for ensuring the safety and efficacy of a drug. technologynetworks.com this compound can play a role in this context, primarily as a potential impurity itself or as a key intermediate whose own impurities can carry through to the final drug product.

If this compound is used as a starting material or an intermediate in the synthesis of an API, any unreacted starting material or byproducts from its synthesis could become impurities in the final API. For example, in multi-step syntheses, side reactions such as incomplete chlorination or trifluoromethylation could lead to related indole impurities that are difficult to separate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-(trifluoromethyl)-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of trifluoromethyl- and chloro-substituted indoles often employs transition-metal-catalyzed cross-coupling or cyclization reactions. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems at room temperature can yield structurally similar indoles with moderate yields (42–22%) after column chromatography (70:30 ethyl acetate/hexane) . Optimizing solvent polarity and catalyst loading (e.g., CuI vs. Pd-based catalysts) is critical for minimizing side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and electronic environments. For instance, ¹⁹F NMR can confirm the presence and orientation of the trifluoromethyl group, while HRMS (FAB-HRMS) provides accurate molecular ion peaks. TLC with UV visualization ensures purity, and X-ray crystallography (using SHELX programs) resolves structural ambiguities .

Q. What common chemical reactions does this compound undergo, and how do substituents influence reactivity?

- Methodological Answer : The electron-rich indole ring undergoes electrophilic substitution (e.g., nitration, halogenation) at positions 3 or 5. The trifluoromethyl group’s electron-withdrawing effect deactivates the ring, directing substitutions to less hindered sites. Reductive alkylation (H₂/Pd-C) or oxidation (KMnO₄) can modify the indole core, yielding derivatives like indole-2-carboxylic acids .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. The trifluoromethyl group’s inductive effect lowers HOMO energy, reducing nucleophilicity at position 2. Molecular docking studies further predict binding affinities in bioactive derivatives .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) analyze high-resolution X-ray data to resolve ambiguities. For twinned crystals, twin-law matrices and Bayesian statistics improve model accuracy. Pairwise comparison of bond lengths/angles with similar structures (e.g., PubChem entries) validates geometric parameters .

Q. How do steric and electronic effects of substituents impact the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Structure-activity relationship (SAR) studies using fluorinated analogs (e.g., replacing Cl with F) reveal steric hindrance effects on binding pockets. In vitro assays (e.g., kinase inhibition) coupled with SPR (surface plasmon resonance) quantify binding kinetics. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Q. What experimental designs mitigate low yields in multi-step syntheses of indole derivatives?

- Methodological Answer : Flow chemistry systems improve scalability and reproducibility by controlling reaction parameters (temperature, residence time). For example, continuous-flow Pd-catalyzed cross-coupling reduces intermediate decomposition. Design of Experiments (DoE) optimizes variables like catalyst loading and solvent ratios .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts for similar indole derivatives?

- Methodological Answer : Cross-validate shifts with computational predictions (GIAO method) and solvent correction factors. Contradictions may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. Public databases (PubChem, ECHA) provide reference spectra for comparison .

Q. Why do synthetic yields vary significantly across literature reports for halogenated indoles?

- Methodological Answer : Variations arise from purity of starting materials (e.g., azide intermediates), moisture sensitivity of catalysts (CuI vs. Ru), and workup protocols. Reproducibility improves with strict anhydrous conditions and inline FTIR monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.